molecular formula C10H10ClN3 B8512060 2-(2-(chloromethyl)-4-methylphenyl)-2H-1,2,3-triazole

2-(2-(chloromethyl)-4-methylphenyl)-2H-1,2,3-triazole

Cat. No.: B8512060
M. Wt: 207.66 g/mol
InChI Key: HGLSFRFYBFBRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(chloromethyl)-4-methylphenyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-[2-(chloromethyl)-4-methylphenyl]triazole

InChI

InChI=1S/C10H10ClN3/c1-8-2-3-10(9(6-8)7-11)14-12-4-5-13-14/h2-6H,7H2,1H3

InChI Key

HGLSFRFYBFBRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanol (100 mg, 0.53 mmol) in chloroform (3 mL), thionyl chloride (76 mg, 0.63 mmol) was added dropwise at 0° C. and stirred for 1 h. Then the mixture was allowed to warm to rt and stirred overnight. The reaction mixture was concentrated under reduced pressure. Saturated aqueous NaHCO3 solution (5 mL) was added and extracted with ethyl acetate (2×). The combined organic layers were washed with brine and dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure to yield the title compound (100 mg, 91%). [TLC Rf=0.59 (ethyl acetate/hexane 30:70)].
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
91%

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